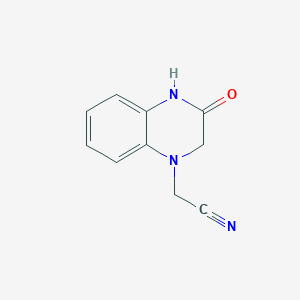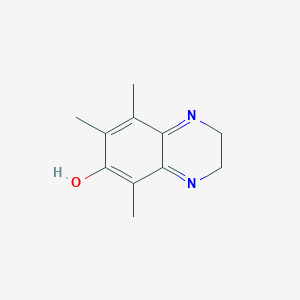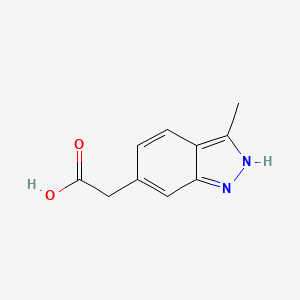
2-(3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetonitrile is a heterocyclic compound that features a quinoxaline core Quinoxalines are known for their diverse biological activities and are often used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetonitrile typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require anhydrous solvents and may be carried out under inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted quinoxalines and dihydroquinoxalines, which can have different biological and chemical properties .
Aplicaciones Científicas De Investigación
2-(3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential as antimicrobial and anticancer agents.
Medicine: Some derivatives have shown promise in preclinical studies for treating various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetonitrile and its derivatives often involves interaction with biological macromolecules such as proteins and nucleic acids. These interactions can inhibit or modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparación Con Compuestos Similares
Similar Compounds
3-Oxo-3,4-dihydro-2H-quinoxaline-1,7-dicarboxylic acid: Another quinoxaline derivative with different functional groups.
3,4-Dihydro-2H-quinoxaline-1-carboxylic acid tert-butyl ester: A related compound with a carboxylic acid ester group.
Uniqueness
2-(3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetonitrile is unique due to its specific acetonitrile group, which can influence its reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials with tailored properties.
Propiedades
Fórmula molecular |
C10H9N3O |
|---|---|
Peso molecular |
187.20 g/mol |
Nombre IUPAC |
2-(3-oxo-2,4-dihydroquinoxalin-1-yl)acetonitrile |
InChI |
InChI=1S/C10H9N3O/c11-5-6-13-7-10(14)12-8-3-1-2-4-9(8)13/h1-4H,6-7H2,(H,12,14) |
Clave InChI |
FWOUTPPBCVXJOI-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)NC2=CC=CC=C2N1CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid](/img/structure/B11905867.png)







![5-(Trifluoromethyl)-1H-pyrazolo[4,3-B]pyridine](/img/structure/B11905907.png)





